(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide
Description
The compound (E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a heterocyclic acrylamide derivative featuring a pyrazolo[1,5-a]pyridine core linked to a 2,5-difluorophenyl group via an α,β-unsaturated carbonyl bridge. The 2,5-difluorophenyl substituent contributes electron-withdrawing effects, enhancing stability and modulating lipophilicity, while the pyrazolo[1,5-a]pyridine heterocycle provides a rigid scaffold for target engagement .
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-12-2-3-15(18)11(9-12)1-4-16(22)20-13-6-8-21-14(10-13)5-7-19-21/h1-10H,(H,20,22)/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMDZVONJMXCM-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)NC2=CC3=CC=NN3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)NC2=CC3=CC=NN3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (2E)-3-(2,5-difluorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide, is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc. CDKs are a group of protein kinases that regulate the cell cycle and are often dysregulated in various types of cancers.
Mode of Action
The compound interacts with its targets, the CDKs, by binding to their active sites and inhibiting their kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the normal progression of the cell cycle, preventing cells from dividing and proliferating. This can lead to the death of rapidly dividing cells, such as cancer cells.
Biological Activity
(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, characterized by a unique structural framework that enhances its interaction with biological targets. The presence of the difluorophenyl group is notable for potentially increasing lipophilicity and improving binding affinity to target proteins.
The biological activity of (E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide primarily involves modulation of specific molecular targets. Research indicates that compounds in this class may interact with various enzymes and receptors involved in critical cellular pathways:
- Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyridine derivatives often exhibit inhibitory activity against several kinases, which play pivotal roles in cell signaling and proliferation. For instance, studies have shown that related compounds can inhibit kinases involved in cancer progression and inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Inhibition of proliferation |
| HepG2 (Liver) | 4.8 | Induction of apoptosis |
| HT-29 (Colon) | 6.0 | Cell cycle arrest |
These findings indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
While in vitro results are encouraging, in vivo studies are essential for assessing the therapeutic potential of (E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide. Early animal models suggest that the compound can effectively reduce tumor growth without significant toxicity .
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the antitumor effects of this compound in a xenograft model using human breast cancer cells. Results showed a significant reduction in tumor volume compared to controls, highlighting its potential as a therapeutic agent .
- Mechanistic Insights : Another study focused on elucidating the mechanism of action through molecular docking simulations. The results indicated strong binding interactions with ATP-binding sites of key kinases involved in tumorigenesis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural distinctions between the target compound and related analogs are summarized below:
Key Observations :
- Core Heterocycle: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine () and imidazo[1,2-a]pyrimidine () in nitrogen atom positioning.
- Substituents : The 2,5-difluorophenyl group in the target compound contrasts with electron-donating (e.g., 4-methoxyphenyl in ) or bulky (e.g., trifluoromethyl in ) groups. Fluorine atoms improve lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy or morpholine groups .
- Linker: The acrylamide linker in the target compound and ’s 3f supports covalent binding to cysteine residues (common in kinase inhibitors), whereas acetamide () or carboxamide () linkers favor non-covalent interactions .
Pharmacological and Physicochemical Properties
Research Findings :
- Kinase Inhibition : Acrylamide-containing compounds (e.g., ’s 3f) often target cysteine residues in kinases (e.g., EGFR, BTK). The target compound’s difluorophenyl group may enhance selectivity for fluorophilic binding pockets .
- Synthetic Accessibility: The pyrazolo[1,5-a]pyridine core may require fewer synthetic steps compared to pyrazolo[1,5-a]pyrimidine derivatives (), which involve cyclopropylamino and cyano group introductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
